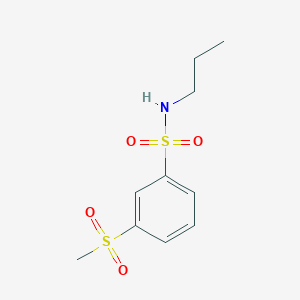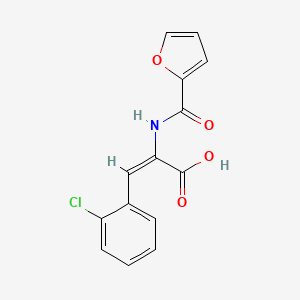![molecular formula C20H15FN2O2S B5329490 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research for its potential applications in medicine and biotechnology. This compound is commonly referred to as DMTF-1 and is a member of the acrylonitrile family of compounds.
作用機序
The mechanism of action of DMTF-1 is not fully understood, but studies have shown that it works by inhibiting the activity of various enzymes and signaling pathways in cells. DMTF-1 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DMTF-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and prevent the death of neurons in the brain. It also has anti-inflammatory and antioxidant effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of DMTF-1 is its high potency and selectivity. It has been shown to have potent anti-cancer activity against various cancer cell lines, and it is selective for cancer cells, meaning that it does not affect normal cells. However, one of the limitations of DMTF-1 is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of DMTF-1. One direction is the development of new drugs for the treatment of cancer and neurological disorders. Another direction is the study of the mechanism of action of DMTF-1, which could lead to the discovery of new targets for drug development. Finally, the development of new synthetic methods for the production of DMTF-1 could lead to improvements in its potency and selectivity.
合成法
DMTF-1 can be synthesized by the reaction of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine with 3-(4-fluorophenyl)acrylonitrile. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the purity of the product can be easily verified using various analytical techniques.
科学的研究の応用
DMTF-1 has been extensively studied for its potential applications in medicine and biotechnology. One of the key areas of research is cancer treatment. Studies have shown that DMTF-1 has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. DMTF-1 works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Another area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. DMTF-1 has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. This makes it a promising candidate for the development of new drugs for the treatment of these disorders.
特性
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-24-18-8-5-14(10-19(18)25-2)17-12-26-20(23-17)15(11-22)9-13-3-6-16(21)7-4-13/h3-10,12H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJFTACABMSJJQ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)


![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)
![7-acetyl-3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329506.png)
![2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid](/img/structure/B5329515.png)